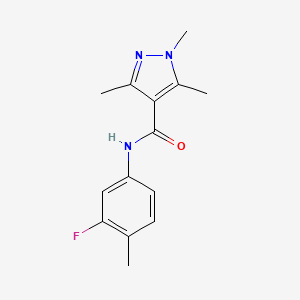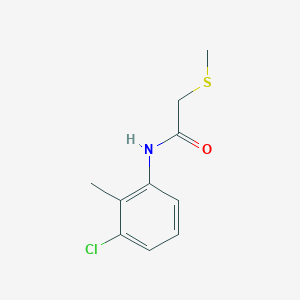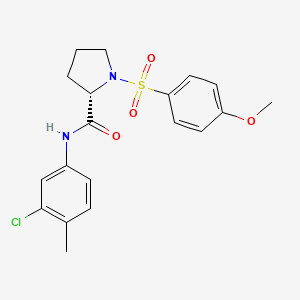
1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors CB1 and CB2. CP-47,497 was first synthesized in the mid-1990s by Pfizer as part of a research program aimed at developing new analgesics and anti-inflammatory drugs. Since then, CP-47,497 has been widely studied for its potential medical applications and its use as a research tool in the field of neuroscience.
Wirkmechanismus
1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely expressed throughout the body. When this compound binds to these receptors, it activates a signaling cascade that leads to the modulation of various physiological processes. CB1 receptors are primarily located in the central nervous system and are involved in the regulation of pain perception, mood, and appetite. CB2 receptors are primarily located in the immune system and are involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain perception, appetite, and mood. In preclinical studies, this compound has been shown to be a potent analgesic, with efficacy comparable to that of morphine. This compound has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory conditions, such as arthritis and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide has several advantages as a research tool, including its potency and selectivity for the CB1 and CB2 receptors. However, it also has several limitations, including its potential for abuse and its lack of specificity for the endocannabinoid system. This compound has been shown to have off-target effects on other receptors, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide and its potential medical applications. One area of research is the development of novel cannabinoid-based therapies for the treatment of pain and inflammation. Another area of research is the study of the endocannabinoid system and its role in various physiological processes. Finally, there is a need for further research into the potential adverse effects of this compound and other synthetic cannabinoids, particularly in the context of their potential for abuse.
Synthesemethoden
1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the condensation of 2-methyl-3-indolylacetic acid with cyclopropylmethylamine to form the intermediate 2-methyl-3-cyclopropylmethylindole-5-carboxylic acid. This intermediate is then acetylated using acetic anhydride to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide has been widely used as a research tool in the field of neuroscience, particularly in the study of the endocannabinoid system. The endocannabinoid system is a complex network of receptors, enzymes, and endogenous ligands that play a critical role in regulating various physiological processes, including pain perception, appetite, and mood. This compound has been shown to be a potent agonist of the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system.
Eigenschaften
IUPAC Name |
1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10(18)17-7-6-12-8-13(4-5-14(12)17)15(19)16-9-11-2-3-11/h4-5,8,11H,2-3,6-7,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBESQKFYIUXISS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)C(=O)NCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,3-dimethyl-N-(3-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475519.png)

![N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7475538.png)


![N-[(4-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7475556.png)

![N-[(3-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475568.png)

![N-[(4-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7475586.png)